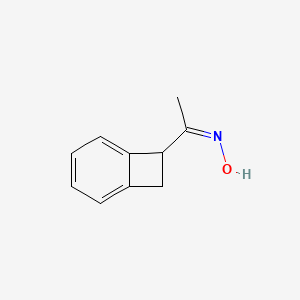
1-Acetylbenzocyclobutene oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetylbenzocyclobutene oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group -C=N-OH. This compound is derived from benzocyclobutene, a bicyclic aromatic hydrocarbon, and has an acetyl group attached to the benzocyclobutene ring. The oxime functional group is known for its versatility in organic synthesis and its applications in various fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
1-Acetylbenzocyclobutene oxime can be synthesized through the reaction of 1-acetylbenzocyclobutene with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically takes place in an aqueous or alcoholic medium at elevated temperatures. The general reaction scheme is as follows:
1-Acetylbenzocyclobutene+Hydroxylamine Hydrochloride→1-Acetylbenzocyclobutene Oxime+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the process.
化学反応の分析
Types of Reactions
1-Acetylbenzocyclobutene oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds or nitriles.
Reduction: The oxime can be reduced to form amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso compounds or nitriles.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-Acetylbenzocyclobutene oxime has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and as a precursor in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-acetylbenzocyclobutene oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress and cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating enzyme activities and gene expression.
類似化合物との比較
1-Acetylbenzocyclobutene oxime can be compared with other oxime derivatives such as:
Benzaldoxime: Similar in structure but lacks the acetyl group.
Acetone oxime: A simpler oxime with a different carbon skeleton.
Cyclohexanone oxime: Contains a cyclohexane ring instead of a benzocyclobutene ring.
Uniqueness
This compound is unique due to its benzocyclobutene core, which imparts distinct chemical properties and reactivity. This structural feature makes it a valuable compound in the synthesis of complex molecules and advanced materials.
特性
CAS番号 |
3264-31-1 |
|---|---|
分子式 |
C10H11NO |
分子量 |
161.20 g/mol |
IUPAC名 |
(NZ)-N-[1-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C10H11NO/c1-7(11-12)10-6-8-4-2-3-5-9(8)10/h2-5,10,12H,6H2,1H3/b11-7- |
InChIキー |
OEECJXXNEJIBMM-XFFZJAGNSA-N |
異性体SMILES |
C/C(=N/O)/C1CC2=CC=CC=C12 |
正規SMILES |
CC(=NO)C1CC2=CC=CC=C12 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Dimethylbicyclo[1.1.0]butane](/img/structure/B14752498.png)
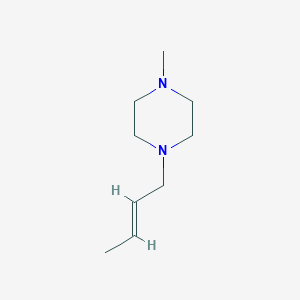
![1,6-Dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14752523.png)
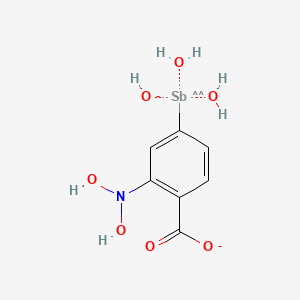
![1,1,1-Trifluoro-N-(3aS,8aS)-4,4,8,8-tetrakis(3,5-di-tert-butylphenyl)-6-hydroxy-2,2-dimethyltetrahydro-6-oxide-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine-6-yl)methanesulfonamide](/img/structure/B14752550.png)
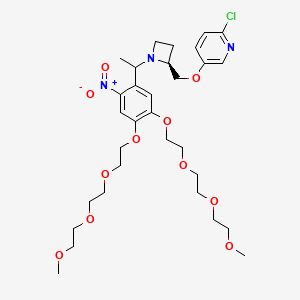
![tricyclo[5.2.1.02,6]decan-8-amine;2,4,6-trinitrophenol](/img/structure/B14752556.png)

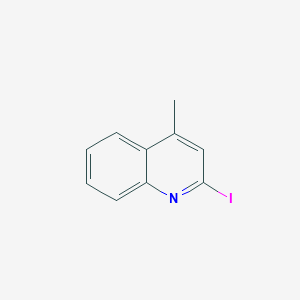
![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-methylurea](/img/structure/B14752567.png)
![2-(10,11-Dihydro-5h-dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-1-amine](/img/structure/B14752575.png)
![Quinolino[3,2-b]acridine](/img/structure/B14752580.png)

![methyl (1S,2S,3R,5S,8S,9R,10R)-10-[(2R,3E,5E,7E)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate](/img/structure/B14752585.png)
